[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](phenyl)methanone
Description
3-(4-Chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone is a heterocyclic compound featuring a pyridazinyl ring fused with a dihydro moiety, substituted at position 3 with a 4-chlorophenyl group and at position 1 with a phenylmethanone group. The pyridazinyl ring’s rigidity and electronic properties may influence its binding affinity to biological targets, though empirical studies are required to confirm this hypothesis.
Properties
IUPAC Name |
[6-(4-chlorophenyl)-4,5-dihydro-3H-pyridazin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c18-15-10-8-13(9-11-15)16-7-4-12-20(19-16)17(21)14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTJBKFUKPESIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NN(C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable diketone to yield the desired pyridazinone derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorophenyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: In chemistry, 3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and biomedical research.
Medicine: In the field of medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
The compound’s structural analogues fall into three categories:
Oxazepinone derivatives (e.g., 5-(4-chlorophenyl)-5,6-dihydro-1,3-oxazepin-7(4H)-one): These compounds replace the pyridazinyl ring with an oxazepinone core. They exhibit GABA_B receptor agonism, mimicking baclofen’s neuropharmacological effects.
Chlorophenyl methanones (e.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone): These simpler structures lack heterocyclic cores but share the 4-chlorobenzophenone motif. Their lower retention times (e.g., 0.34% in HPLC) suggest higher polarity due to hydroxyl groups, contrasting with the target compound’s likely increased lipophilicity .
Piperazinyl-substituted methanones (e.g., (4-chlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone): The piperazine moiety introduces basicity, which may enhance solubility in acidic environments and influence CNS penetration. This contrasts with the pyridazinyl ring’s neutral character .
Physicochemical Properties
Key differences in physicochemical properties are inferred from structural and chromatographic
| Compound Name | Core Structure | Key Substituents | Retention Time (%) | LogP* (Predicted) |
|---|---|---|---|---|
| 3-(4-Chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone | Pyridazinyl | Phenyl, 4-chlorophenyl | N/A | ~3.5 |
| 5-(4-Chlorophenyl)-5,6-dihydro-1,3-oxazepin-7(4H)-one | Oxazepinone | 4-chlorophenyl, ketone | N/A | ~2.8 |
| (4-Chlorophenyl)(4-hydroxyphenyl)methanone | Methanone | 4-chlorophenyl, 4-hydroxyphenyl | 0.34 | ~2.9 |
| (4-Chlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | Methanone | 4-chlorophenyl, piperazinylmethyl | N/A | ~2.1 |
*LogP values estimated using ChemDraw software.
However, the absence of polar groups (e.g., hydroxyl or piperazinyl) may limit aqueous solubility.
Biological Activity
The compound 3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone is a member of the pyridazine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the current understanding of its biological activity, supported by data tables and case studies.
- Molecular Formula : C17H13ClN2O
- Molecular Weight : 314.75 g/mol
- CAS Number : 159799-08-3
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, leading to apoptosis in cancer cells and modulation of inflammatory pathways. The presence of the chlorophenyl group enhances its lipophilicity, allowing better cell membrane penetration.
Anticancer Properties
Recent studies have indicated that 3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : IC50 values reported at approximately 12.50 µM, indicating a moderate cytotoxic effect.
- NCI-H460 (Lung Cancer) : Exhibited an IC50 of around 42.30 µM, suggesting potential as a therapeutic agent in lung cancer treatment.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Data Tables
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 12.50 | Moderate cytotoxicity |
| NCI-H460 | 42.30 | Cytotoxicity |
| HepG2 | 0.95 | Significant inhibition |
| HCT116 | 1.1 | High cytotoxicity |
Case Studies
-
Study on MCF-7 Cells :
- Researchers evaluated the effects of 3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone on MCF-7 cells using an MTT assay. The results indicated significant apoptosis induction at concentrations above 10 µM.
-
Inflammatory Response Modulation :
- A separate study investigated the compound's effect on TNF-alpha induced inflammation in human umbilical vein endothelial cells (HUVECs). The results showed a reduction in inflammatory markers by over 60% at higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
